![molecular formula C11H10N2S2 B12614187 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole CAS No. 917986-02-8](/img/structure/B12614187.png)
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is a heterocyclic compound that features a unique structure combining an indole moiety with a thiazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole typically involves the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with halogens such as bromine and iodine . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazine ring.
Substitution: Halogenation reactions can introduce halogen atoms into the indole or thiazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens like bromine or iodine in solvents such as dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Halogenated indole or thiazine derivatives.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfur atom in the methylsulfanyl group can form interactions with metal ions or other nucleophilic sites, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylsulfanyl-4,9-dihydro-[1,3]thiazino[6,5-b]indole: Similar structure but different ring fusion.
1,2,4-Triazino[5,6-b]indole derivatives: Similar indole moiety but different heterocyclic ring.
Uniqueness
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is unique due to its specific ring fusion and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
917986-02-8 |
|---|---|
Formule moléculaire |
C11H10N2S2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-4,5-dihydro-[1,3]thiazino[5,6-b]indole |
InChI |
InChI=1S/C11H10N2S2/c1-14-11-12-6-9-10(15-11)7-4-2-3-5-8(7)13-9/h2-5,13H,6H2,1H3 |
Clé InChI |
CICSBESDVVILDL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NCC2=C(S1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


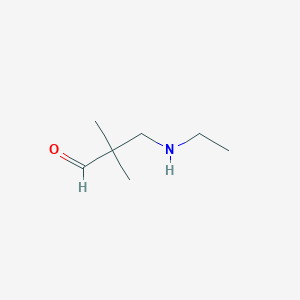
![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)

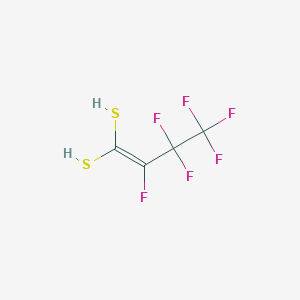

![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)
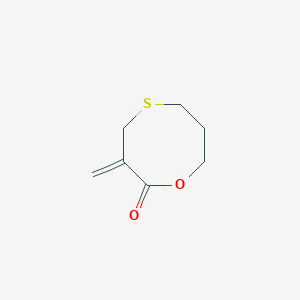

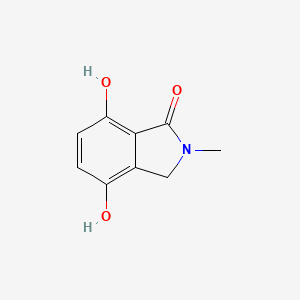
![9-Methoxy-8-methyl-11H-benzo[a]carbazole](/img/structure/B12614178.png)
![4-{2-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]ethylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12614182.png)
![Propanamide, 2-[[3-[2-cyano-6-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]propyl]amino]-2-methyl-](/img/structure/B12614186.png)
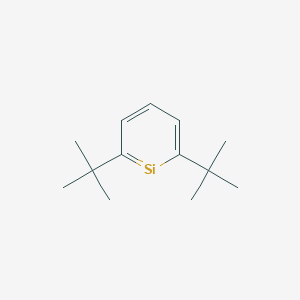
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
